molecular formula C17H26N2O3 B4208258 2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide

Cat. No.: B4208258
M. Wt: 306.4 g/mol
InChI Key: OXQNUUGPFOURNA-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide is an organic compound with a complex structure that includes a phenoxy group, a morpholine ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide typically involves the reaction of 2-methylphenol with an appropriate halogenated propanamide derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the amide group may produce amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and morpholine groups may play a role in binding to target proteins or enzymes, modulating their activity. The compound’s effects on cellular processes may be mediated through its influence on signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
  • 2-(4-methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
  • 2-(4-methoxyphenyl)-4-(2-methyl-1-piperazinyl)quinoline hydrobromide

Uniqueness

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and morpholine groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14-6-3-4-7-16(14)22-15(2)17(20)18-8-5-9-19-10-12-21-13-11-19/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQNUUGPFOURNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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